G antigen 2A (10-18) G antigen 2A (10-18) G antigen 2A
Brand Name: Vulcanchem
CAS No.:
VCID: VC3659233
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G antigen 2A (10-18)

CAS No.:

Cat. No.: VC3659233

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* For research use only. Not for human or veterinary use.

G antigen 2A (10-18) -

Specification

Introduction

2A Peptides: Structure and Function

2A peptides represent a class of self-cleaving peptides derived from various viruses that have significant applications in biotechnology and protein expression systems. These peptides allow for the co-expression of multiple proteins from a single transcript, making them valuable tools in research and therapeutic protein production.

Common 2A Peptide Variants

Research has identified several key 2A peptide variants that differ in their cleavage efficiency and functional characteristics:

  • F2A: Derived from foot-and-mouth disease virus

  • E2A: Derived from equine rhinitis A virus

  • P2A: Derived from porcine teschovirus-1

  • T2A: Derived from Thosea asigna virus

These peptides exhibit varying levels of cleavage efficiency, which directly correlates with their effectiveness in protein expression systems . The molecular characteristics of these peptides make them crucial for applications requiring controlled protein production.

Cleavage Efficiency Comparison

The cleavage efficiency of 2A peptides is a critical parameter that determines their utility in expression systems. Research has demonstrated significant differences in how efficiently these peptides cleave at their recognition sites:

T2A exhibits the highest cleavage efficiency at both furin and 2A recognition sites, while P2A shows the lowest 2A cleavage efficiency . E2A demonstrates particularly poor furin cleavage efficiency, as evidenced by the absence of correctly processed heavy chains in protein analyses .

The addition of GSG linkers has been shown to enhance cleavage efficiency for several 2A peptides:

2A PeptideWithout GSG LinkerWith GSG LinkerImprovement
F2AModerate efficiencyEnhanced efficiencyReduced HC-Furin-2A-LC band
P2ALow efficiencyDramatically enhancedReduced 2A-LC in product
E2ALow furin cleavageImproved furin cleavageReduced HC-Furin-2A
T2AHigh efficiencySimilar to without linkerNo significant improvement

This comparative analysis demonstrates that the addition of GSG linkers provides varying levels of enhancement depending on the specific 2A peptide variant .

Applications in Monoclonal Antibody Production

2A peptides have become valuable tools in the production of monoclonal antibodies (mAbs), with significant implications for both research and therapeutic applications.

Expression Systems Using 2A Peptides

The incorporation of 2A peptides in antibody expression vectors enables linking of heavy chain (HC) and light chain (LC) genes in a single cassette, providing better control over HC:LC ratio and reducing non-expressing cells . This approach has been successfully implemented in Chinese hamster ovary (CHO) cell lines, which are the predominant mammalian expression system for therapeutic antibody production.

Research has demonstrated that different 2A peptides result in varying levels of mAb expression:

2A PeptidemAb Expression LevelCleavage Efficiency Correlation
T2A/GT2AHighest (~600 mg/L)Highest cleavage efficiency
F2A/GF2AModerateModerate cleavage efficiency
E2A/GE2AModerate to lowLow furin cleavage efficiency
P2ALowest (~23 mg/L)Lowest cleavage efficiency

These findings demonstrate a clear correlation between cleavage efficiency and mAb expression levels across different biosimilar IgG1 antibodies, including trastuzumab, adalimumab, and bevacizumab .

Stable Transfection Performance

In stable transfection experiments with CHO DG44 cells, GT2A (T2A with GSG linker) has consistently demonstrated superior performance in mAb production. Stably amplified pools using GT2A achieved titers of 357 mg/L, 416 mg/L, and 600 mg/L for three different mAbs in shake flask batch cultures .

The comparative stable expression data illustrates that the relative performance of 2A peptides remains consistent across different cell lines and different mAb constructs . This consistency suggests that the underlying molecular mechanisms of 2A peptide function are largely independent of the specific antibody being expressed.

AutoantibodyPrevalenceNotes
GADA66.3%Higher in females (72.3% vs 59.7%)
IA2A65.3%No significant gender difference
IAA35.7%Insulin autoantibody
GADA or IA2A89.4%Within first year of disease
No autoantibodies17.2%Potentially different disease mechanism

This data demonstrates the utility of these autoantibodies as diagnostic markers, with important variations based on gender, age at diagnosis, and disease duration .

Temporal Dynamics of Autoantibodies

The prevalence of autoantibodies in T1D has been shown to decrease over time from diagnosis, following distinctive patterns:

AutoantibodyEarly Disease (<1 year)Long Duration (>9 years)Statistical Significance
GADA or IA2A89.4%36.7%P = 1.22 × 10⁻²⁰

Logistic regression analysis confirmed a significant decrease in positivity for GADA, IA2A, and combined GADA or IA2A over disease duration (odds ratios were 0.83, 0.76, and 0.77, respectively; P < 0.0001) .

This temporal pattern may reflect the progressive destruction of β-cells, as the autoantibodies develop in response to released intracellular antigens from damaged cells. As the disease progresses, β-cell mass decreases due to ongoing autoimmune destruction, resulting in waning of the autoantigens and consequently a decline in autoantibodies .

Glycan Structures and Modifications

Research on glycan structures provides additional context that may be relevant to understanding antigenic properties.

Asymmetric Bi-antennary Glycans

Studies have demonstrated the successful preparation of asymmetric bi-antennary glycans using a stop-and-go strategy . This approach exploits the selective elaboration of natural GlcNAc residues at specific antenna by leveraging inherent branch selectivities of enzymes.

The strategy involves:

  • Installation of GlcNH₂ (glucosamine) or GlcN₃ (2-deoxy-2-azido-glucose) moieties that are inert to modification by mammalian glycosyltransferases

  • Selective elaboration of natural GlcNAc residues at specific antenna

  • Sequential "unmasking" of the GlcNH₂ and GlcN₃ to create natural GlcNAc termini for further enzymatic elaboration

This methodological approach has enabled the creation of structurally diverse glycans with precisely controlled modifications at specific positions . Such glycan structures could potentially serve as important antigenic determinants in biological systems.

Glycosylation and Antigenicity

The manipulation of glycan structures demonstrated in the research highlights the potential significance of specific glycosylation patterns in antigen recognition and binding . These findings suggest that modifications at particular positions or branches of glycan structures could influence antigenic properties, which may be relevant to understanding the specificity of G antigen 2A (10-18).

Age-Related Variations in Autoantibody Prevalence

Research findings demonstrate significant variations in autoantibody prevalence based on age at diagnosis, providing important insights into potential age-dependent antigenic responses.

Age-Stratified Autoantibody Positivity

Studies of autoantibody prevalence in T1D patients show distinct patterns when stratified by age at diagnosis:

Age at DiagnosisGADA PositiveIA2A PositiveGADA or IA2A Positive
0.5 - <3.0 years--96.4% (highest)
0.5 - <12.0 years74.7%74.9%92.2%
12.0 - 19.0 years72.0%64.0%81.6%
P-value0.540.0160.0006

The data clearly demonstrates that patients diagnosed before 12 years of age had significantly higher positive rates of IA2A compared to those diagnosed at age 12 or above . This age-dependent pattern suggests potential differences in the autoimmune response or antigen presentation at different developmental stages.

Gender-Based Variations

In addition to age-related differences, significant gender variations have been observed in autoantibody prevalence:

Female patients demonstrated significantly higher prevalence of GADA compared with male patients (72.3% vs. 59.7%, P = 0.00027) . This gender disparity was consistent across different disease durations:

  • Within one year of diagnosis: 77.0% vs. 67.4% (P = 0.01)

  • During follow-up: 55.7% vs. 37.6% (P = 0.015)

Logistic regression analysis confirmed that female patients had significantly higher positivity of GADA than male patients (OR, 1.77; 95% CI, 1.28–2.44; P < 0.0005) .

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